molecular formula C17H17N3O2S2 B2827508 2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 862974-03-6

2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2827508
CAS No.: 862974-03-6
M. Wt: 359.46
InChI Key: UJSMNICLYHCDHG-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzothiophene-3-carboxamides, characterized by a tetrahydrobenzothiophene core linked to a carboxamide group at position 2. The unique substitution at position 2 involves a 4-methoxy-1,3-benzothiazol-2-yl amino moiety, which confers distinct electronic and steric properties.

Properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-22-10-6-4-8-12-14(10)19-17(24-12)20-16-13(15(18)21)9-5-2-3-7-11(9)23-16/h4,6,8H,2-3,5,7H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSMNICLYHCDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiazole and benzothiophene family, which has garnered interest due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antitumor effects, anti-inflammatory properties, and potential mechanisms of action.

Structural Overview

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₅N₃O₂S₂
  • Molecular Weight : 349.4 g/mol

The structure features a benzothiazole moiety linked to a tetrahydrobenzothiophene core, which is significant for its biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole exhibit notable antitumor effects. For instance:

  • Compound B7 , a related benzothiazole derivative, showed significant inhibition of cancer cell proliferation in A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cell lines. The compound reduced the levels of inflammatory cytokines IL-6 and TNF-α and induced apoptosis in these cells at concentrations of 1 to 4 μM .
Cell LineIC50 (μM)Mechanism
A4311.5AKT/ERK pathway inhibition
A5492.0Apoptosis induction
H12992.5Cell cycle arrest

These findings suggest that the compound may act through dual pathways—targeting both tumor growth and inflammation.

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives is also noteworthy. In vitro assays demonstrated that compounds similar to This compound can significantly lower pro-inflammatory cytokines in activated macrophages .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Signaling Pathways : The compound has been shown to inhibit critical signaling pathways involved in cancer cell survival and proliferation, such as the AKT and ERK pathways .
  • Induction of Apoptosis : Through various assays, it was confirmed that the compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Cytokine Modulation : By reducing levels of inflammatory cytokines like IL-6 and TNF-α, the compound may help mitigate inflammation associated with tumor progression.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Antitumor Activity : Compound B7 was tested against multiple cancer cell lines with promising results indicating its potential as a dual-action therapeutic agent .
  • In Vivo Studies : Preliminary animal studies have shown that similar compounds can reduce tumor size in xenograft models while exhibiting low toxicity profiles.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The tetrahydrobenzothiophene-3-carboxamide scaffold is shared among several analogs, but substituents at positions 2 and 3 vary significantly:

Compound Name Substituent at Position 2 Key Functional Groups/Modifications
Target Compound 4-Methoxy-1,3-benzothiazol-2-yl amino Benzothiazole with methoxy group
2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile 4-Chlorobenzylidene amino Chlorinated aromatic substituent, nitrile group
2-[(3,4,5-Trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 3,4,5-Trimethoxybenzoyl amino Trimethoxybenzoyl group (electron-rich)
2-{[(2-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (2-Methylphenoxy)acetyl amino Phenoxyacetyl group with methyl substitution
2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 4-Methoxybenzamido Carboxylic acid instead of carboxamide

Key Observations :

  • The target compound’s 4-methoxybenzothiazole group introduces both electron-donating (methoxy) and aromatic heterocyclic (benzothiazole) characteristics, which may enhance binding to biological targets through π-π stacking or hydrogen bonding .
  • Carboxylic acid derivatives (e.g., ) differ in solubility and ionization behavior compared to carboxamides, affecting bioavailability.

Physicochemical Properties

Property Target Compound 3,4,5-Trimethoxybenzoyl Analog 4-Chlorobenzylidene Analog
Molecular Weight ~395 g/mol (estimated) 404.42 g/mol 327.83 g/mol
LogP (Lipophilicity) Moderate (~3.5) High (~4.2) High (~4.0)
Hydrogen Bond Donors 2 (amide NH, benzothiazole NH) 2 (amide NH) 1 (amide NH)

Key Observations :

  • The target compound’s methoxy group balances lipophilicity and polarity, optimizing solubility and membrane penetration.
  • Halogenated analogs (e.g., ) exhibit higher LogP values, increasing the risk of off-target interactions .

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